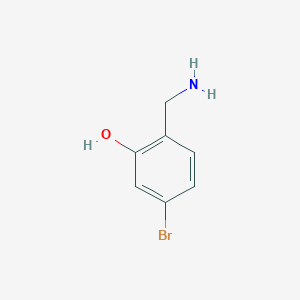

2-(Aminomethyl)-5-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-5-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTJJRBVBKQOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: Properties, Reactivity, and Synthetic Potential

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-bromophenol (CAS No. 1097778-99-8), a bifunctional aromatic compound of increasing interest to researchers in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document integrates known data with expert analysis derived from structurally analogous compounds. By examining its close isomer, 2-Amino-5-bromophenol, and other related structures, we can construct a robust and scientifically grounded profile of its chemical properties and reactivity. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights necessary for leveraging this versatile building block in their work.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted phenol containing a primary aminomethyl group and a bromine atom. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a halogenated aromatic ring—provides multiple sites for chemical modification, making it a valuable scaffold in the synthesis of complex molecular architectures.

The core properties of this compound are summarized below. It is important to note that while some data is reported from suppliers, other values are computationally predicted and should be treated as estimates pending experimental verification.

| Property | Value | Source |

| CAS Number | 1097778-99-8 | [1] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically ≥98% | [2] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 305.8 ± 27.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 138.7 ± 23.7 °C | [1] |

| InChI Key | LDTJJRBVBKQOLQ-UHFFFAOYSA-N | [2] |

| LogP (Predicted) | 1.50 | [1] |

| Topological Polar Surface Area | 46.25 Ų | [1] |

Section 2: Spectroscopic Analysis (Comparative & Predictive)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Reference Data: Experimental ¹H NMR of 2-Amino-5-bromophenol The ¹H NMR spectrum of the isomer, 2-Amino-5-bromophenol, has been reported as follows (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).[3][4]

Predicted ¹H NMR Spectrum for this compound The key structural difference is the presence of a methylene (-CH₂) bridge between the amino group and the aromatic ring. This will fundamentally alter the spectrum:

-

Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals are expected in the aromatic region, similar to the isomer, with coupling patterns dictated by their positions relative to the hydroxyl and aminomethyl groups.

-

Methylene Protons (-CH₂-): A characteristic singlet or a pair of doublets (if prochiral) would appear, likely in the δ 3.5-4.5 ppm range. This signal is the primary diagnostic feature distinguishing it from 2-Amino-5-bromophenol.

-

Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.5 ppm, which may exchange with D₂O.

-

Phenolic Proton (-OH): A broad singlet, often in the δ 5.0-9.0 ppm range, which will also exchange with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Reference Data: Experimental IR of 2-Amino-5-bromophenol The IR spectrum (KBr) shows key peaks at 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹.[3][4] These correspond to O-H and N-H stretches (broad bands above 3200 cm⁻¹), C=C aromatic stretches (~1600-1500 cm⁻¹), and C-O/C-N stretches in the fingerprint region.[5]

Predicted IR Spectrum for this compound The spectrum is expected to be similar, but with additional characteristic peaks:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch: Two distinct peaks for the primary amine around 3300-3500 cm⁻¹.[6]

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Key diagnostic peaks for the -CH₂- group will appear between 2850-3000 cm⁻¹.[5]

-

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the aminomethyl group, the phenolic hydroxyl group, and the brominated aromatic ring.

Caption: Key reactivity sites of this compound.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and base. Its reactivity is characteristic of primary amines and is a common handle for molecular elaboration.[7]

-

N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides. This is a highly reliable transformation for introducing diverse substituents.[7]

-

N-Alkylation: Can be alkylated using alkyl halides. To avoid over-alkylation, reductive amination with an aldehyde or ketone is the preferred method for synthesizing secondary amines.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

Protocol: General Procedure for N-Acylation

Causality: This protocol uses an acid scavenger (triethylamine) to neutralize the HCl byproduct generated from the acyl chloride, preventing protonation of the starting amine and driving the reaction to completion. The reaction is cooled initially to control the exothermic reaction.

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide product by column chromatography or recrystallization.

Reactivity of the Aromatic Ring

The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups and functionalized with a bromine atom, making it a substrate for two major classes of reactions.

-

Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effects of the -OH and -CH₂NH₂ groups will dominate.[8] The positions ortho and para to the hydroxyl group are highly activated. Synergistic activation from both groups strongly directs incoming electrophiles to the positions ortho to the hydroxyl group.

-

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the direct formation of C-C, C-N, and C-O bonds, providing a powerful method for constructing complex molecules, particularly biaryl structures relevant in drug discovery.[9]

Section 4: Synthesis Pathways

Synthesis of 2-Amino-5-bromophenol (Validated Protocol)

A common and reliable method for synthesizing 2-Amino-5-bromophenol is through the reduction of the corresponding nitrophenol.[3][10]

Caption: Synthesis of 2-Amino-5-bromophenol via reduction.

Protocol: Reduction of 5-bromo-2-nitrophenol

Causality: This protocol utilizes sodium bisulfite as a mild reducing agent to selectively reduce the nitro group to an amine in an aqueous basic solution. The subsequent acidification, extraction, and recrystallization serve to isolate and purify the final product.

-

Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring.[3]

-

Add sodium bisulfite (9.76 mmol) to the solution and stir the reaction at room temperature for 15 minutes.[3]

-

After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[4]

-

Extract the aqueous mixture with diethyl ether (3 x 40 mL).[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic phase under reduced pressure to yield the crude product.[4]

-

Recrystallize the crude solid from a mixed solvent system of ether/hexane to yield pure 2-amino-5-bromophenol.[3][4]

Section 5: Applications in Drug Discovery

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors, antibacterial agents, and CNS-active agents.[11][12] The specific substitution pattern of this compound offers distinct advantages:

-

Vectorial Diversity: The meta-disposition of the aminomethyl and hydroxyl groups provides a unique spatial arrangement for probing protein binding pockets compared to ortho or para isomers.[11]

-

Flexible Linker: The -CH₂- group provides rotational flexibility, allowing the amine to adopt optimal orientations for hydrogen bonding or salt bridge formation within a target active site.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[13]

-

Synthetic Handle: As previously discussed, the bromine atom is a key site for late-stage functionalization via cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for scaffold-based drug discovery.

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-Amino-5-bromophenol and other bromophenols allow for a reliable assessment of its potential hazards.[14][15]

| Hazard Information | Details | Source |

| GHS Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [14] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [14] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14][16]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[14][16]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Keep away from sources of ignition.[14][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures

-

If Inhaled: Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[14][16]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[14][16]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[14][16]

References

-

PubChem. (n.d.). 2-Amino-5-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

-

ResearchGate. (2023). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. srinichem.com [srinichem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy 3-(Aminomethyl)-2-bromophenol [smolecule.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. targetmol.com [targetmol.com]

2-(Aminomethyl)-5-bromophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a valuable substituted phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the strategic considerations behind different synthetic routes, offering detailed experimental insights and explaining the causality behind methodological choices. The guide emphasizes scientific integrity through validated protocols and authoritative references, ensuring a trustworthy and expert-driven narrative. Visual diagrams of reaction pathways and structured data tables are included to facilitate understanding and application.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a phenol ring substituted with both an aminomethyl and a bromo group. This unique substitution pattern makes it a potentially valuable building block in medicinal chemistry and material science. The presence of a primary amine, a phenolic hydroxyl group, and a bromine atom offers multiple reaction sites for further functionalization, enabling the synthesis of more complex molecules.

The synthesis of this target molecule can be approached through several strategic disconnections. A retrosynthetic analysis reveals three primary pathways, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in subsequent synthetic steps.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key intermediates and viable starting materials.

Caption: Synthesis of 5-Bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxybenzaldehyde [1]

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 0.4 mol of 4-bromophenol in 160 mL of 40% aqueous sodium hydroxide solution.

-

Stir the mixture for 30 minutes until a uniform solution is obtained.

-

Cool the reaction mixture to 65-70°C.

-

Add 0.0016 mol of a phase transfer catalyst, such as tetrabutylammonium chloride, dissolved in a suitable solvent system (e.g., 52 mL of 1,4-dioxane and isobutanol in a 30:1 ratio).

-

Slowly add 0.52 mol of chloroform from the dropping funnel, maintaining the reaction temperature below 70°C.

-

After the addition is complete, continue stirring for 1 hour at 65-70°C.

-

Cool the reaction to room temperature and acidify with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.

-

Filter the resulting solid and extract the aqueous layer three times with 20 mL of diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by steam distillation and precipitation with a saturated sodium bisulfite solution.

| Reagent/Solvent | Molar/Volume Ratio | Purpose |

| 4-Bromophenol | 1 equivalent | Starting material |

| Sodium Hydroxide (40%) | 4 mL/g of phenol | Base to form phenoxide |

| Chloroform | 1.3 equivalents | Dichlorocarbene source |

| Phase Transfer Catalyst | 0.004 equivalents | Enhances reaction rate |

| Hydrochloric Acid (1:1) | To pH 2-3 | Acidification |

| Diethyl Ether | As needed | Extraction solvent |

Step 1.2: Reductive Amination to this compound

Reductive amination involves the reaction of the aldehyde with an amine source (in this case, ammonia) to form an imine, which is then reduced in situ to the desired amine. [2]A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. [2][3]

Caption: Reductive amination of 5-Bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Reductive Amination

-

Dissolve 1.0 equivalent of 5-bromo-2-hydroxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction can be monitored by TLC.

-

Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

| Reagent | Molar Ratio | Purpose |

| 5-Bromo-2-hydroxybenzaldehyde | 1 equivalent | Aldehyde precursor |

| Ammonia Source | Excess | Forms the imine |

| Sodium Borohydride | 1.5 equivalents | Reducing agent |

Pathway 2: Reduction of 5-Bromo-2-hydroxybenzamide

This pathway involves the synthesis of an amide intermediate from a carboxylic acid, followed by its reduction to the amine. [4][5][6]The starting material for this route is 5-bromosalicylic acid.

Step 2.1: Synthesis of 5-Bromo-2-hydroxybenzamide

The amide can be prepared from 5-bromosalicylic acid by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia. [7]

Caption: Synthesis of 5-Bromo-2-hydroxybenzamide.

Experimental Protocol: Amide Formation

-

In a round-bottom flask, suspend 1.0 equivalent of 5-bromosalicylic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a dry, inert solvent (e.g., THF or dichloromethane).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.

-

Stir the reaction mixture until the formation of the amide is complete.

-

Filter the solid product and wash with cold water to remove any ammonium chloride.

-

Recrystallize the crude amide from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 2.2: Reduction of 5-Bromo-2-hydroxybenzamide

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). [4][8]This reaction is typically carried out in an anhydrous ethereal solvent.

Caption: Reduction of 5-Bromo-2-hydroxybenzamide.

Experimental Protocol: Amide Reduction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 5-bromo-2-hydroxybenzamide (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture back to 0°C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography or recrystallization.

Pathway 3: Nucleophilic Substitution on 2-(Bromomethyl)-5-bromophenol

This pathway involves the initial formation of a benzyl bromide, which then undergoes nucleophilic substitution with an amine source.

Step 3.1: Synthesis of 5-Bromo-2-hydroxybenzyl alcohol

The starting aldehyde, 5-bromo-2-hydroxybenzaldehyde, can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. [9]

Caption: Synthesis of 5-Bromo-2-hydroxybenzyl alcohol.

Experimental Protocol: Reduction of Aldehyde [9]

-

In a three-neck flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium borohydride (0.5 equivalents) in portions while stirring at room temperature.

-

Continue stirring for 2 hours after the addition is complete.

-

Acidify the reaction mixture by the dropwise addition of 5% hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with water until neutral, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 5-bromo-2-hydroxybenzyl alcohol.

Step 3.2: Conversion to 2-(Bromomethyl)-5-bromophenol and Amination

The benzylic alcohol can be converted to a bromide using a reagent like phosphorus tribromide (PBr₃). This is then followed by amination.

Caption: Halogenation and amination sequence.

Experimental Protocol: Halogenation and Amination

-

Dissolve 5-bromo-2-hydroxybenzyl alcohol (1.0 equivalent) in a dry, aprotic solvent like diethyl ether.

-

Cool the solution to 0°C and slowly add phosphorus tribromide (0.4 equivalents).

-

Allow the reaction to stir at room temperature until complete.

-

Quench the reaction with ice water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude 2-(bromomethyl)-5-bromophenol.

-

Dissolve the crude bromide in a polar aprotic solvent (e.g., DMF) and add an excess of an ammonia source (e.g., a solution of ammonia in methanol). [10]8. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Purification and Characterization

The final product, this compound, is expected to be a solid at room temperature. Purification can be achieved through standard laboratory techniques:

-

Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for purification.

-

Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., dichloromethane or hexanes) is an effective method.

The structure of the synthesized compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H, N-H, and C-H bonds, as well as the aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a bromine-containing molecule.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to follow standard laboratory safety procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle corrosive reagents like thionyl chloride and strong reducing agents like LiAlH₄ with extreme care.

-

Quench reactive reagents slowly and carefully.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This guide has presented three viable synthetic pathways for the preparation of this compound. The choice of the optimal route will be dictated by the specific requirements of the research or development project. The reductive amination pathway is often the most direct, while the amide reduction and nucleophilic substitution routes offer alternative strategies that may be advantageous in certain contexts. The provided protocols and theoretical discussions are intended to serve as a valuable resource for chemists engaged in the synthesis of this and related compounds.

References

- Carpenter, A. T., & Hunter, R. F. (1954). Synthesis of 2: 4: 6-Trishydroxymethy&henol, etc. Journal of the Chemical Society (Resumed), 2732.

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-5-hydroxymethylpyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

-

Chad's Prep. (2021, April 14). Synthesis and Reactions of Amides [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ChemHelp ASAP. (2020, March 21). amide reduction & amine synthesis [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromophenol. Retrieved from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol.

-

Aman Chemistry. (2024, September 25). Phenol to m- bromophenol conversion | organic conversion reaction | Aman Sir [Video]. YouTube. Retrieved from [Link]

-

BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by amide reduction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-bromophenol, a bifunctional aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and potential applications, offering field-proven insights for professionals in drug development.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its synonym 2-hydroxy-5-bromobenzylamine, is a substituted phenol possessing both a nucleophilic aminomethyl group and a bromine atom, which imparts specific steric and electronic properties. These features make it a valuable building block for creating diverse molecular libraries.

The fundamental identity of this compound is established by its molecular formula, C₇H₈BrNO , and a molecular weight of approximately 202.05 g/mol .[1] Its unique structure is registered under CAS Number 1097778-99-8 .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 1097778-99-8 | [1][2] |

| Appearance | Solid | - |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 305.8 ± 27.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 138.7 ± 23.7 °C | [3] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [4] |

Note: Some physical properties are based on computational predictions and should be confirmed experimentally.

The structural arrangement of the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, combined with the electron-withdrawing bromine (-Br) atom on the aromatic ring, creates a unique electronic environment that dictates the molecule's reactivity and potential for biological interactions.

Caption: Molecular structure of this compound.

Synthesis Strategies: A Scientist's Perspective

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, its structure lends itself to well-established synthetic transformations. The choice of strategy depends on the availability of starting materials and desired scale. Below, we outline two robust and logical synthetic pathways.

Pathway A: Reductive Amination of 2-Hydroxy-5-bromobenzaldehyde

This is arguably the most direct and versatile approach, leveraging the widely used reductive amination reaction. This method involves the condensation of an aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[5][6]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is milder, less toxic than the cyanide-based reagent, and is particularly effective for the one-pot reduction of imines in the presence of aldehydes without significantly reducing the aldehyde itself.[6]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it does not interfere with the reducing agent or the imine formation.

-

Ammonia Source: Using ammonium acetate provides both the ammonia nucleophile and a mild acidic catalyst to promote the formation of the imine intermediate.

Experimental Protocol:

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane.

-

Amine Addition: Add ammonium acetate (approx. 1.5-2.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (approx. 1.5 eq) portion-wise, monitoring for gas evolution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-5-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Aminomethyl)-5-bromophenol in Pharmaceutical Synthesis

This compound is a substituted phenol derivative that serves as a critical intermediate and building block in medicinal chemistry. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an aminomethyl moiety, and a bromine atom on an aromatic scaffold—offers versatile handles for synthetic modification. This makes it a valuable precursor in the development of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and infectious diseases.[1] The bromine atom, for instance, provides a reactive site for cross-coupling reactions, allowing for the construction of more complex molecular architectures, while the amino and hydroxyl groups are key pharmacophoric features for receptor binding and can influence pharmacokinetic properties.[2][3]

For drug development professionals, a thorough understanding of the fundamental physical properties of such an intermediate is not merely academic; it is a prerequisite for robust and scalable chemical processes.[4] Properties like boiling point and density are cornerstones of process chemistry, directly influencing decisions in purification, reaction scale-up, solvent selection, and formulation.[5][6] An accurately determined boiling point is crucial for developing purification strategies such as distillation, ensuring the removal of impurities without thermal degradation of the compound.[7] Similarly, precise density values are essential for calculating material quantities, reaction concentrations, and for the engineering of multi-step synthetic routes.[8]

This guide provides a detailed examination of the boiling point and density of this compound, outlines rigorous experimental protocols for their determination, and discusses the direct implications of these properties in a pharmaceutical research and development context.

Section 1: Core Physicochemical Properties

The foundational physical data for this compound are summarized below. These values are critical starting points for any laboratory or process development work involving this compound.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1097778-98-8 | [1][9] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 305.8 ± 27.0 °C (at 760 mmHg) | [1] |

| Density | Data not experimentally determined. Predicted values for related bromophenol structures suggest a density greater than water (e.g., 2-bromophenol: ~1.49 g/cm³ at 20°C).[10] | N/A |

The relatively high boiling point of this compound is indicative of strong intermolecular forces. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for extensive hydrogen bonding between molecules. These interactions, coupled with the dipole-dipole forces arising from the carbon-bromine and carbon-oxygen bonds, require significant thermal energy to overcome, leading to a high boiling point.[7]

Section 2: Experimental Determination of Boiling Point

Expertise & Causality: The accurate determination of a boiling point is fundamental for assessing purity and designing purification protocols.[6] For a research compound like this compound, which may be available in limited quantities, the capillary method (Siwoloboff's method) is highly advantageous. This micro-method minimizes sample consumption while providing reliable data. The principle hinges on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied external pressure.[11] By heating the sample alongside a sealed capillary, we can precisely observe the temperature at which a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure) and when that stream ceases upon cooling (vapor pressure = atmospheric pressure). The average of these two temperatures provides an accurate boiling point.

Protocol 2.1: Boiling Point Determination via the Capillary Method

This protocol describes a self-validating system for determining the boiling point of a small sample.

Materials:

-

Sample of this compound

-

Thiele tube or similar heating bath apparatus (e.g., oil bath with stirrer)

-

High-temperature heating oil (e.g., silicone oil)

-

Calibrated high-range thermometer (-10 to 400 °C)

-

Small-diameter test tube (e.g., 10 x 75 mm)

-

Melting point capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.5 mL) of the this compound sample into the small-diameter test tube.

-

Capillary Insertion: Insert the melting point capillary tube, with its sealed end pointing upwards, into the sample liquid in the test tube.

-

Apparatus Assembly: Securely attach the test tube to the calibrated thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the heating bath, making sure the heat-transfer liquid is well above the sample level but below the top of the test tube.

-

Observation (Heating Phase): Heat the bath slowly (approx. 2-3 °C per minute) while gently stirring. Observe the open end of the capillary tube submerged in the sample. As the temperature rises, trapped air will escape. A rapid and continuous stream of bubbles will emerge from the capillary once the boiling point is reached. Record this temperature (T1).

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature (T2). This is the point where the external pressure equals the sample's vapor pressure.

-

Calculation: The experimental boiling point is the average of the two recorded temperatures: Boiling Point = (T1 + T2) / 2 .

-

Validation: Repeat the procedure to ensure the result is reproducible within an acceptable margin of error (e.g., ± 1 °C).

Caption: Workflow for capillary boiling point determination.

Section 3: Experimental Determination of Density

Expertise & Causality: Density is an intrinsic property defined as mass per unit volume. For a solid compound, its determination requires a method that can accurately measure the volume of an irregularly shaped sample. The pycnometer method is a highly precise technique for this purpose. It operates on the principle of liquid displacement. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally with the solid sample plus the reference liquid, one can accurately calculate the volume, and thus the density, of the solid.[8] This method is self-validating as it relies on a series of precise mass measurements, which can be performed with high accuracy on a standard analytical balance.[12]

Protocol 3.1: Density Determination of a Solid via Pycnometer

Materials:

-

Sample of this compound (solid)

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (readable to ±0.0001 g)

-

Deionized water (or another inert liquid of known density in which the sample is insoluble)

-

Thermometer

-

Oven for drying

Procedure:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper. Allow it to cool to ambient temperature.

-

Mass of Empty Pycnometer (m₁): Carefully weigh the empty, dry pycnometer with its stopper. Record this mass as m₁.

-

Mass with Sample (m₂): Add a suitable amount of the solid sample to the pycnometer and weigh it again with the stopper. Record this mass as m₂. The mass of the sample is (m₂ - m₁).

-

Mass with Sample and Liquid (m₃): Fill the pycnometer containing the sample with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside dry and weigh the entire assembly. Record this mass as m₃. Record the temperature of the water.

-

Mass with Liquid Only (m₄): Empty and clean the pycnometer. Fill it completely with deionized water only, insert the stopper, dry the exterior, and weigh it. Record this mass as m₄.

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of the water displaced by the sample = (m₄ - m₁) - (m₃ - m₂)

-

Volume of the sample (V) = (Mass of displaced water) / (Density of water at the measured temperature)

-

Density of the sample (ρ) = (Mass of the sample) / (Volume of the sample)

The final formula is: ρ = [(m₂ - m₁) * ρ_water] / [(m₄ - m₁) - (m₃ - m₂)]

-

-

Validation: Ensure all weighings are stable and repeat the full measurement to confirm reproducibility.[13]

Section 4: Significance in Drug Development & Medicinal Chemistry

The physical properties of an intermediate like this compound are not just data points; they are critical parameters that guide the entire drug development pipeline.

-

Process Chemistry & Purification: The high boiling point (305.8 °C) suggests that purification by simple distillation would require high vacuum to prevent thermal decomposition.[1] This knowledge directs process chemists to explore alternative methods like recrystallization or column chromatography for purification on a large scale, saving time and resources.

-

Reaction Stoichiometry & Scale-Up: Accurate density data is indispensable for scaling up reactions from the milligram to the kilogram scale. When dealing with solids, volume-based additions are often impractical. Density allows for a seamless conversion between mass and volume, ensuring precise stoichiometric control, which is critical for reaction efficiency and impurity profiling.

-

Medicinal Chemistry & Scaffold Design: The bromophenol moiety is a well-established scaffold in drug discovery. Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for anti-diabetic applications.[14] The physical properties of the core scaffold influence the properties of the final drug candidates, including solubility and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME). The ability to functionalize the bromine atom allows chemists to systematically modify the structure to optimize both potency and pharmacokinetic profiles.[2]

Conclusion

This compound is a strategically important building block for pharmaceutical innovation. A comprehensive understanding of its core physical properties, namely its boiling point and density, is essential for its effective utilization. The high boiling point underscores the strength of its intermolecular forces and dictates the choice of purification techniques. While its density remains to be experimentally reported, the standardized pycnometer method provides a reliable pathway for its determination. By rigorously characterizing these fundamental properties, researchers and drug development professionals can build a foundation of scientific integrity, ensuring the development of robust, scalable, and efficient synthetic processes for the next generation of therapeutics.

References

-

Anonymous. (n.d.). 1 density determination by pycnometer. Retrieved January 7, 2026, from [Link]

-

Anonymous. (n.d.). Determination of Specific Gravity and Density. Retrieved January 7, 2026, from [Link]

-

Anonymous. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”. Retrieved January 7, 2026, from [Link]

-

Anonymous. (2025). Boiling point: Significance and symbolism. Hindu concept of 'Boiling point'. Retrieved January 7, 2026, from [Link]

-

Anonymous. (2017). Specialized test procedure—Procedure for density determination. Measurement Canada. Retrieved January 7, 2026, from [Link]

-

Anonymous. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. Retrieved January 7, 2026, from [Link]

-

abcr GmbH. (n.d.). AB442182 | CAS 1097778-98-8. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromophenol. PubChem. Retrieved January 7, 2026, from [Link]

-

Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved January 7, 2026, from [Link]

- Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

BYJU'S. (n.d.). Melting And Boiling Point. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved January 7, 2026, from [Link]

- Barreiro, E. J., & Fraga, C. A. M. (2015). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.

- Liu, G., et al. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129-136.

-

National Center for Biotechnology Information. (n.d.). 2-Bromophenol. PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boiling point: Significance and symbolism [wisdomlib.org]

- 6. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 7. byjus.com [byjus.com]

- 8. home.uni-leipzig.de [home.uni-leipzig.de]

- 9. AB442182 | CAS 1097778-99-8 – abcr Gute Chemie [abcr.com]

- 10. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Boiling point - Wikipedia [en.wikipedia.org]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-5-bromophenol

CAS Number: 1097778-99-8 Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-bromophenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific compound, this document leverages established chemical principles and data from analogous structures to offer insights into its synthesis, reactivity, characterization, and potential applications. As such, it is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile chemical building block.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [2] |

| Boiling Point | 305.8±27.0°C (Predicted) | [2] |

Synthesis Methodologies

While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to several plausible synthetic routes. The most direct and industrially scalable approach is the Mannich reaction.

Proposed Primary Synthesis: Mannich Reaction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of a phenol.[3][4] The reaction condenses an amine (or ammonia), formaldehyde, and a compound with an active hydrogen, here 4-bromophenol.[5][6][7]

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of this compound via the Mannich reaction.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable protic solvent, such as ethanol or methanol.

-

Reagent Addition: Add an aqueous solution of formaldehyde (e.g., 37% formalin) to the flask, followed by the addition of an amine source. For the synthesis of the primary amine, a protected form of ammonia, such as hexamethylenetetramine, or an ammonium salt can be used.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion.[1]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water to remove any remaining salts and formaldehyde. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Alternative Synthetic Routes

Route A: Reduction of a Nitrile Precursor

An alternative approach involves the synthesis of a 5-bromo-2-hydroxybenzonitrile intermediate, followed by reduction of the nitrile group to an aminomethyl group.

Caption: Alternative synthesis via reduction of a nitrile intermediate.

This route, while longer, offers good control over the regiochemistry. The synthesis of the nitrile intermediate can be achieved from 5-bromo-2-hydroxybenzoic acid by conversion to the amide followed by dehydration.

Route B: Reduction of an Azide Precursor

Another viable pathway is through an azide intermediate. This involves the conversion of a 4-bromo-2-(hydroxymethyl)phenol to an azidomethyl derivative, followed by reduction.

Caption: Alternative synthesis via reduction of an azide intermediate.

This method is advantageous as the azide formation is typically high-yielding and the subsequent reduction to the amine is clean.[8][9] The starting material, 4-bromo-2-(hydroxymethyl)phenol, can be synthesized from 4-bromophenol.[10][11]

Chemical Reactivity and Potential Derivations

This compound possesses three reactive sites: the phenolic hydroxyl group, the primary aminomethyl group, and the aromatic ring.

-

N-Acylation and N-Alkylation: The primary amine of the aminomethyl group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides to yield secondary or tertiary amines. These reactions are fundamental in creating diverse libraries of compounds for biological screening.

-

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated with alkyl halides under basic conditions to form ethers or acylated to form esters.

-

Aromatic Ring Substitution: The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups, directing electrophilic substitution to the positions ortho and para to the hydroxyl group. The existing bromine atom can also be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Analytical Characterization

A comprehensive analytical plan for the characterization of this compound would include the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the amine and hydroxyl groups. The splitting patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the seven carbon atoms in the molecule, including the carbon bearing the bromine atom, the carbons of the phenolic ring, and the benzylic carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the primary amine, and the C-H stretches of the aromatic ring and the methylene group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Potential Applications

While specific applications for this compound are not yet documented, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The aminophenol scaffold is a common feature in many biologically active compounds.[12] The presence of the bromine atom provides a handle for further chemical modification, making this compound a valuable building block for creating libraries of novel molecules for drug discovery.[13] Potential therapeutic areas where derivatives of this compound could be explored include:

-

Neuroscience: Structurally similar compounds, such as aminomethylnaphthalene derivatives, have been investigated as ligands for neurotransmitter receptors.[14]

-

Oncology and Anti-infective Agents: The bromophenol moiety is found in numerous natural products with potent biological activities.

The ability to easily derivatize both the amine and the phenol, as well as the aromatic ring, allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Materials Science

Bifunctional molecules like this compound are valuable in materials science.[15] The aminomethyl group can participate in polymerization reactions to form polyamides or polyimines, while the phenolic hydroxyl can be used to create polymers with antioxidant properties. The naphthalene analogues of this compound have been explored for applications in organic light-emitting diodes (OLEDs), suggesting that this phenol derivative could also have interesting photophysical properties.[15]

Safety and Handling

Specific safety data for this compound is not available. However, based on analogous structures like 2-amino-5-bromophenol, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in drug discovery and materials science. While direct research on this compound is limited, its synthesis is achievable through established methods like the Mannich reaction. Its multiple reactive sites offer a platform for the creation of a wide array of derivatives. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and applications of this promising molecule. Further experimental validation of the proposed protocols and applications is warranted to fully unlock its potential.

References

-

Wikipedia. Mannich reaction. [Link]

-

Organic Reactions. The Mannich Reaction. [Link]

-

MySkinRecipes. This compound. [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

BYJU'S. Mannich Reaction Mechanism. [Link]

-

LookChem. 2-(aminomethyl)phenol. [Link]

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)

-

RSC Publishing. Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc.. [Link]

-

Nottingham ePrints. Catalytic Reductions and Synthesis Applications of Organic Azides. [Link]

-

PubChem. 2-Bromo-5-(hydroxymethyl)phenol. [Link]

-

PubMed Central. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]

-

MDPI. Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. [Link]

- Google Patents.

-

Patsnap. Preparation method of 2-cyano-5-bromopyridine. [Link]

-

PubMed. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. [Link]

-

Patsnap. Preparation method for 2-cyano-5-bromopyridine. [Link]

-

ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. adichemistry.com [adichemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. byjus.com [byjus.com]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. 2-Bromo-5-(hydroxymethyl)phenol | 2737-19-1 | Benchchem [benchchem.com]

- 11. 2-Bromo-5-(hydroxymethyl)phenol | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-5-bromophenol

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and materials science. 2-(Aminomethyl)-5-bromophenol is a substituted phenolic compound whose utility in synthesis necessitates robust analytical characterization. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive, yet scientifically grounded, characterization. We detail not only the interpretation of predicted data but also the causality behind experimental design and protocol choices, offering a framework for researchers engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Imperative for Spectroscopic Verification

In modern chemical research, the synthesis of a target molecule is incomplete without rigorous structural verification. Spectroscopic techniques like NMR and IR spectroscopy are cornerstones of this process, providing a non-destructive "fingerprint" of a molecule's atomic arrangement and functional groups.[1][2][3] this compound possesses three key functional moieties on an aromatic scaffold: a hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a bromine atom (-Br). Each of these imparts distinct and predictable features in NMR and IR spectra, and their combined analysis allows for unambiguous confirmation of the molecule's identity, purity, and structure.[2][4]

This guide serves as a practical reference for scientists, outlining the expected ¹H NMR, ¹³C NMR, and FT-IR data for this compound. We will explore the theoretical basis for the predicted chemical shifts and absorption frequencies, describe robust experimental protocols for data acquisition, and present the anticipated data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[1][5] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency (RF) pulses and transition to a higher energy state.[1][2] The precise energy required for this transition is highly sensitive to the local electronic environment of each nucleus, providing information about connectivity and chemical structure.

Predicted ¹H NMR Spectral Data

Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between them. For this compound, we predict the following signals.

Rationale for Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. Its primary advantage is its ability to form hydrogen bonds with the labile protons of the -OH and -NH₂ groups, slowing their exchange rate. This allows them to be observed as distinct, often broad, signals in the spectrum, which might otherwise be exchanged away or broadened into the baseline in solvents like chloroform-d (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm for referencing the chemical shift scale.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH |

| b | ~7.0 - 7.2 | Doublet (d) | 1H | Ar-H (H-4) |

| c | ~6.9 - 7.0 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) |

| d | ~6.8 - 6.9 | Doublet (d) | 1H | Ar-H (H-3) |

| e | ~3.8 - 4.0 | Singlet | 2H | -CH₂ -NH₂ |

| f | ~3.0 - 4.0 (exchangeable) | Broad Singlet | 2H | -CH₂-NH₂ |

Interpretation and Justification:

-

Phenolic Proton (a): The -OH proton is highly deshielded and acidic, appearing far downfield. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (b, c, d): The aromatic region will show three distinct signals. The electron-donating -OH and -CH₂NH₂ groups and the electron-withdrawing -Br group create a specific substitution pattern. Proton H-6 will likely appear as a doublet of doublets due to coupling with both H-4 and H-3 (though one coupling constant may be small). Protons H-3 and H-4 will likely appear as doublets.

-

Methylene Protons (e): The -CH₂- protons are adjacent to the aromatic ring and the nitrogen atom, placing their signal in the ~3.8-4.0 ppm range. They appear as a singlet as they have no adjacent non-equivalent protons to couple with.

-

Amine Protons (f): The -NH₂ protons are also labile and will appear as a broad, exchangeable signal. Their exact position can vary significantly with concentration and temperature.

Predicted ¹³C NMR Spectral Data

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.[5] While the natural abundance of ¹³C is low (1.1%), modern techniques allow for routine acquisition of these spectra.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-158 | C -OH (C-1) | The carbon attached to the highly electronegative oxygen is significantly deshielded. |

| ~115-118 | C -Br (C-5) | The "heavy atom effect" of bromine shifts this carbon upfield relative to what might be expected based on electronegativity alone. |

| ~132-134 | Ar-C H (C-4) | Aromatic CH carbon. |

| ~128-130 | Ar-C H (C-6) | Aromatic CH carbon. |

| ~118-120 | Ar-C H (C-3) | Aromatic CH carbon. |

| ~125-128 | C -CH₂NH₂ (C-2) | Quaternary aromatic carbon, shifted downfield by substituents. |

| ~45-48 | -C H₂-NH₂ | Aliphatic carbon attached to nitrogen and the aromatic ring. |

Note on Prediction: These chemical shifts are estimated based on established substituent effects on the benzene ring.[6] For definitive assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required. Predictive software such as Mnova NMRPredict or the tools within ChemDraw can provide more refined estimates.[7][8][9]

Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set appropriate spectral width (~16 ppm) and acquisition time (~3-4 seconds).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

-

Set a wider spectral width (~240 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the residual solvent peak (DMSO at 2.50 ppm) or TMS to 0.00 ppm.

-

Calibrate the ¹³C spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[3][10][11] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is highly characteristic of the functional groups present in the molecule.[4][10]

Predicted FT-IR Spectral Data

The analysis of an IR spectrum is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3600 | O-H Stretch | Phenol | Strong, Broad |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two bands) |

| 3010 - 3100 | C-H Stretch (sp²) | Aromatic | Medium-Weak |

| 2850 - 2960 | C-H Stretch (sp³) | Methylene (-CH₂-) | Medium-Weak |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium (multiple bands) |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine | Medium-Strong |

| 1200 - 1260 | C-O Stretch | Phenol | Strong |

| 1000 - 1100 | C-N Stretch | Aliphatic Amine | Medium |

| 800 - 880 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | Strong |

| 500 - 600 | C-Br Stretch | Aryl Bromide | Medium-Strong |

Interpretation and Justification:

-

O-H and N-H Region: The most prominent feature will be a very broad absorption from 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic -OH group. Superimposed on this broad peak, two sharper peaks characteristic of the primary amine N-H stretches should be visible.[12]

-

Aromatic Region: C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1470 cm⁻¹. The specific out-of-plane C-H bending vibration in the 800-880 cm⁻¹ range is highly diagnostic for the 1,2,4-trisubstitution pattern.

-

C-O and C-N Stretches: A strong C-O stretching band for the phenol will be present around 1230 cm⁻¹, and the C-N stretch from the aminomethyl group will appear near 1050 cm⁻¹.

-

C-Br Stretch: The vibration of the carbon-bromine bond is found at low frequencies, typically in the 500-600 cm⁻¹ range.

Standard Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid and liquid samples due to its minimal sample preparation requirement.[13]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[11]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

Integrated Spectroscopic Workflow and Data Correlation

The true power of spectroscopic characterization lies in the integration of multiple techniques. The workflow below illustrates a logical process for confirming the structure of this compound.

Caption: Spectroscopic analysis workflow for structural verification.

The correlation between the data is critical:

-

IR confirms the presence of -OH, -NH₂, and aromatic C=C bonds.

-

¹H NMR confirms the number of protons on the ring (3H), the methylene group (2H), the amine (2H), and the phenol (1H), and their relative positions via splitting patterns.

-

¹³C NMR confirms the total number of unique carbons: 6 aromatic and 1 aliphatic, for a total of 7 signals.

This multi-faceted approach provides a self-validating system where each piece of data supports the others, leading to an unambiguous structural assignment.

Conclusion

While direct experimental spectra for this compound are not readily published, a comprehensive and reliable spectroscopic profile can be constructed through the application of fundamental principles and comparison with analogous compounds. The predicted ¹H NMR, ¹³C NMR, and FT-IR data presented in this guide provide researchers with a robust benchmark for the structural verification of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and facilitating progress in research and development endeavors.

References

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8:225. Available at: [Link]

-